2(3h)-Benzoxazolone, 5-chloro-6-nitro-

Vue d'ensemble

Description

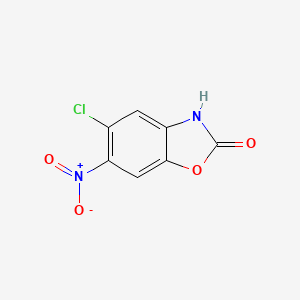

2(3H)-Benzoxazolone, 5-chloro-6-nitro- is a heterocyclic organic compound with the molecular formula C7H3ClN2O4. It is a derivative of benzoxazolone, characterized by the presence of a chlorine atom at the 5th position and a nitro group at the 6th position on the benzene ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Benzoxazolone, 5-chloro-6-nitro- typically involves the nitration of 5-chloro-2-aminophenol followed by cyclization. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 5-chloro-2-nitrophenol is then subjected to cyclization using a dehydrating agent such as phosphorus oxychloride to form the desired benzoxazolone derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to maintain consistency and safety .

Analyse Des Réactions Chimiques

Types of Reactions

2(3H)-Benzoxazolone, 5-chloro-6-nitro- undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

Reduction: 5-amino-6-nitro-2(3H)-benzoxazolone.

Substitution: Various substituted benzoxazolones depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Structure

2(3H)-Benzoxazolone is part of a larger class of heterocyclic compounds known for their diverse biological activities. The presence of chlorine and nitro substituents at specific positions enhances its reactivity and interaction with biological targets. Its molecular formula is C₈H₅ClN₂O₃, and it typically appears as a pale yellow solid with a melting point range of approximately 244.0 to 250.0 °C.

Anticancer Activity

Recent studies have demonstrated that derivatives of 2(3H)-benzoxazolone exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects of these compounds on MDA-MB-231 breast cancer cell lines using the MTT assay. The results indicated that compounds with a chlorine substituent at the 5th position showed maximum activity at concentrations as low as 50 µM .

| Compound | Activity | Concentration (µM) | Assay Type |

|---|---|---|---|

| 5-Chloro-6-nitro-2(3H)-benzoxazolone | High cytotoxicity | 50 | MTT |

Anticonvulsant Properties

Another significant application is in the field of neurology, where derivatives have been synthesized and tested for anticonvulsant activity. A study showed that certain derivatives displayed effective protection against seizures induced by maximal electroshock (MES), with ED50 values indicating strong efficacy .

| Compound | ED50 (mg/kg) | Protective Index |

|---|---|---|

| Compound 43 | 8.7 | <26.9 |

| Compound 45 | 7.6 | <26.9 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against various pathogens. Studies have shown that it exhibits both antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .

Agrochemicals Development

In industrial applications, particularly in agrochemicals, this compound is utilized in the formulation of herbicides and insecticides. Its unique chemical structure allows it to function effectively in these roles, contributing to the development of more efficient agricultural products.

Synthesis and Evaluation

A comprehensive study synthesized various derivatives of 2(3H)-benzoxazolone to evaluate their pharmacological activities. The synthesis involved multiple steps, including oxidation and substitution reactions using reagents such as potassium permanganate and sodium borohydride to enhance yield and purity .

Research Findings

A notable finding from recent research highlighted the dual functionality of the chlorine and nitro groups in enhancing the compound's reactivity compared to other benzoxazole derivatives. This has implications for drug design, particularly in creating high-affinity ligands for various receptors involved in neurological disorders .

Mécanisme D'action

The mechanism of action of 2(3H)-Benzoxazolone, 5-chloro-6-nitro- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzoxazolone core can interact with hydrophobic pockets in proteins. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to the compound’s biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-chloro-6-nitro-1,3-benzoxazol-2(3H)-one

- 5,6-dichloro-1,3-benzoxazol-2(3H)-one

- 6-bromo-5-chloro-1,3-benzoxazol-2(3H)-one

Uniqueness

2(3H)-Benzoxazolone, 5-chloro-6-nitro- is unique due to the specific positioning of the chlorine and nitro groups, which confer distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in medicinal chemistry and material science .

Activité Biologique

2(3H)-Benzoxazolone, 5-chloro-6-nitro- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Chemical Name : 2(3H)-Benzoxazolone, 5-chloro-6-nitro-

- CAS Number : 27087-06-5

- Molecular Formula : C8H5ClN2O3

The biological activity of 2(3H)-Benzoxazolone derivatives is primarily attributed to their ability to interact with various biological targets:

- Enzyme Inhibition : These compounds can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, leading to anti-inflammatory effects. This inhibition is crucial for developing safer anti-inflammatory drugs with fewer side effects compared to non-selective NSAIDs .

- Cellular Signaling Modulation : The compound influences several signaling pathways, including the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation .

- Reactive Intermediate Formation : The interaction with cytochrome P450 enzymes leads to the formation of reactive intermediates that can further interact with nucleic acids and proteins, potentially altering gene expression and cellular functions.

Anti-inflammatory and Analgesic Effects

Research has demonstrated that 2(3H)-Benzoxazolone derivatives exhibit notable anti-inflammatory and analgesic properties. In vivo studies using carrageenan-induced paw edema models in mice showed significant inhibition of edema formation, indicating strong anti-inflammatory activity. The analgesic effects were assessed through tail-flick and hot-plate tests, confirming the compounds' efficacy in pain relief .

Antimicrobial Activity

The compound has shown antibacterial and antifungal activities against various pathogens. Studies indicate that certain derivatives possess significant bacteriostatic and bactericidal effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Case Studies

- Study on Analgesic Activity :

-

Anti-inflammatory Activity Evaluation :

- Objective : To assess the anti-inflammatory potential using a carrageenan-induced edema model.

- Methodology : Mice were treated with different dosages of the compound.

- Results : Significant reduction in paw edema was observed at various concentrations, supporting its use as an anti-inflammatory agent .

Data Table: Biological Activities of 2(3H)-Benzoxazolone Derivatives

Propriétés

IUPAC Name |

5-chloro-6-nitro-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O4/c8-3-1-4-6(14-7(11)9-4)2-5(3)10(12)13/h1-2H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXRRICZTIWOWDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)[N+](=O)[O-])OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20287139 | |

| Record name | 2(3h)-benzoxazolone, 5-chloro-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27087-06-5 | |

| Record name | 27087-06-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3h)-benzoxazolone, 5-chloro-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.